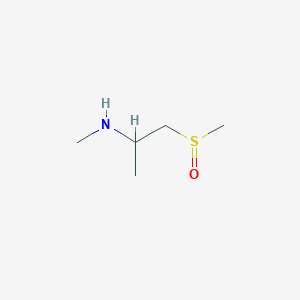![molecular formula C10H12BrFN2 B1375271 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine CAS No. 1466153-77-4](/img/structure/B1375271.png)
1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine is an organic chemical compound with a molecular formula of C10H11BrFN21. It has a molecular weight of 259.12 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine. However, azetidines can be synthesized through various methods, including aza-Michael addition of NH-heterocycles2.Molecular Structure Analysis
The molecular structure of 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine consists of a four-membered azetidine ring attached to a bromo-fluoro-substituted benzene ring via a methylene bridge1. The exact 3D conformer could not be found.
Chemical Reactions Analysis
Specific chemical reactions involving 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine are not available in the retrieved data. However, compounds with similar structures can undergo various reactions, including substitution reactions at the bromine or fluorine sites.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine include a molecular weight of 259.12 g/mol1. Other properties such as solubility, melting point, boiling point, etc., are not available in the retrieved data.Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine and its derivatives have been explored in the synthesis of novel compounds with potential antimicrobial properties. Research demonstrates the synthesis of various azetidin-2-ones and their evaluation as antimicrobial agents. For instance, a study by Ansari and Lal (2009) showed the synthesis of novel azetidin-2-ones and their effectiveness in combating microbial infections (Ansari & Lal, 2009). Similarly, another research by Sharma et al. (2013) involved synthesizing azetidin-2-one derivatives and exploring their anti-inflammatory activities, indicating their therapeutic potential beyond antimicrobial uses (Sharma, Maheshwari, & Bindal, 2013).
Cytotoxic Activity
The cytotoxic properties of azetidin-2-one derivatives are another area of interest. A study by Noolvi et al. (2014) synthesized azetidine-2-one derivatives of 1H-benzimidazole and evaluated their antibacterial and cytotoxic properties, uncovering compounds with significant in vitro cytotoxic activity (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
Pharmaceutical Synthesis
In pharmaceutical synthesis, these compounds have been used as intermediates or as part of more complex molecular structures. For example, Gérard, Raoul, and Sapi (2006) reported a methodology for synthesizing N-alkylated 2-substituted azetidin-3-ones, highlighting the versatility of these compounds in pharmaceutical chemistry (Gérard, Raoul, & Sapi, 2006).
Antioxidant and Antitubercular Activities
Research by Chandrashekaraiah et al. (2014) focused on synthesizing pyrimidine-azetidinone analogues and assessing their antioxidant, antimicrobial, and antitubercular activities. This study illustrates the potential of these compounds in treating various health conditions, including tuberculosis (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Cholesterol Absorption Inhibition
The compound's potential in inhibiting cholesterol absorption was explored by Rosenblum et al. (1998), who synthesized a related azetidinone and evaluated its efficacy in lowering liver cholesteryl esters in a cholesterol-fed hamster model (Rosenblum, Huynh, Afonso, Davis, Yumibe, Clader, & Burnett, 1998).
Safety And Hazards
Specific safety and hazard information for 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine is not available in the retrieved data. As with all chemicals, it should be handled with appropriate safety precautions.
Orientations Futures
The future directions for research on 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine are not specified in the retrieved data. However, azetidine derivatives are of interest in medicinal chemistry and could be explored for various biological activities2.
Propriétés
IUPAC Name |
1-[(3-bromo-4-fluorophenyl)methyl]azetidin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFN2/c11-9-3-7(1-2-10(9)12)4-14-5-8(13)6-14/h1-3,8H,4-6,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBUNRIDDJUGDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=C(C=C2)F)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

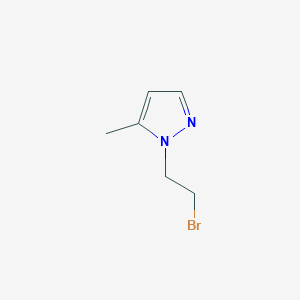
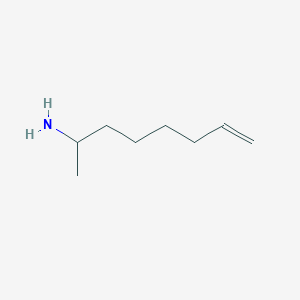
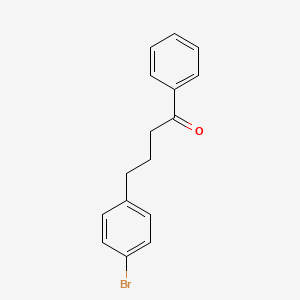
![2-[(Cyclopropylmethoxy)methyl]morpholine](/img/structure/B1375196.png)
![3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B1375197.png)
![1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B1375199.png)
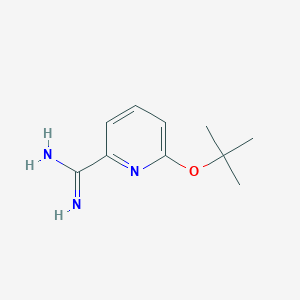
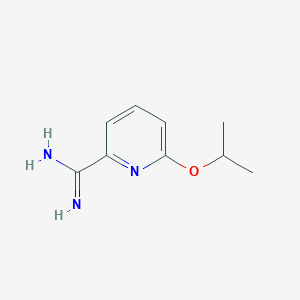
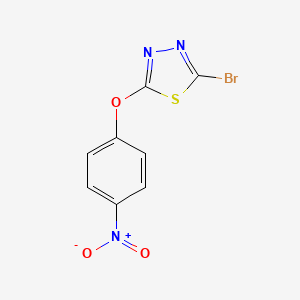
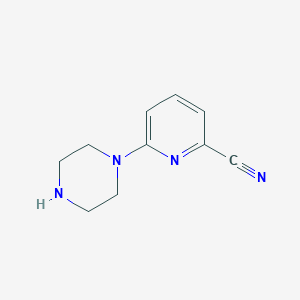
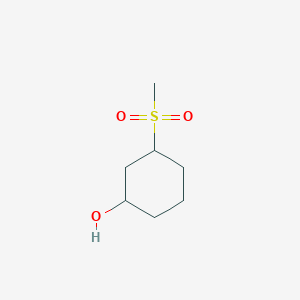
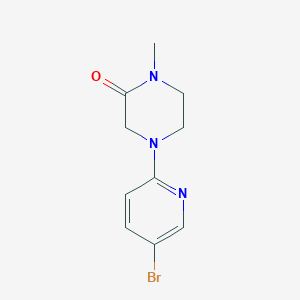
![3-(Butan-2-yl)-1-[(6-methylpyridin-3-yl)methyl]piperazine](/img/structure/B1375208.png)
